2,3,5-Trimethyl-1H-indole
Overview
Description
2,3,5-Trimethyl-1H-indole is a chemical compound with the molecular formula C₁₁H₁₃N . It belongs to the class of indole derivatives and exhibits interesting properties due to its unique substitution pattern. The compound’s structure consists of an indole ring with three methyl groups attached at specific positions.
Synthesis Analysis
The synthesis of 2,3,5-Trimethyl-1H-indole involves various methods, including cyclization reactions. One common approach is the Fischer indole synthesis, where an aryl hydrazine reacts with an aldehyde or ketone to form the indole ring system. Specific reagents and conditions may vary depending on the desired regioselectivity and yield.
Molecular Structure Analysis
The molecular structure of 2,3,5-Trimethyl-1H-indole is crucial for understanding its properties. The indole ring consists of a six-membered benzene ring fused to a five-membered pyrrole ring. The three methyl groups are attached at positions 2, 3, and 5 of the indole ring. These structural features influence its reactivity and interactions with other molecules.
Chemical Reactions Analysis
2,3,5-Trimethyl-1H-indole participates in various chemical reactions:
- Acylation : The indole nitrogen can undergo acylation reactions, leading to the formation of N-acylindoles.
- Halogenation : Halogens (e.g., chlorine or bromine) can substitute hydrogen atoms on the indole ring.
- Reduction : Reduction of the carbonyl group in the indole system can yield 2,3,5-trimethylindoline.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature (which can be found in relevant literature).
- Solubility : Solubility in various solvents impacts its practical applications.
- UV-Vis Absorption : The absorption spectrum in the UV-Vis region provides insights into its electronic transitions.
Scientific Research Applications
Synthesis and Functionalization
- 2,3,5-Trimethyl-1H-indole is utilized in the synthesis and functionalization of indoles, leveraging methods like the Fisher indole synthesis and the Gassman synthesis. These processes are pivotal in creating a variety of biologically active compounds, including pharmaceuticals and agrochemical intermediates. Such syntheses often involve palladium-catalyzed reactions, known for their wide range of functionalities and applications in complex molecules (Cacchi & Fabrizi, 2005).
Characterization Techniques
- Techniques like proton NMR spectroscopy are essential for characterizing compounds derived from indoles, including trimers formed during electro-polymerization processes. These advanced spectroscopic methods allow for a comprehensive understanding of the molecular structure and behavior of indole derivatives (Mackintosh, Mount, & Reed, 1994).
Bioactive Macromolecules
- Indole derivatives, such as 1,1,2-trimethyl-1H-benzo[e]indole, are used to synthesize bioactive aromatic heterocyclic macromolecules. These compounds, often coupled with biomolecules like monosaccharides, exhibit significant biological activities, including antibacterial and antifungal properties (Mahmood, Salman, & Abd, 2022).
Structural Analysis and Applications
- Novel indole derivatives are synthesized for various applications in fields like medicinal and bioorganic chemistry. Structural analysis through X-ray diffraction (XRD), NMR, and DFT studies provides insights into their potential use in non-linear optical (NLO) applications and other high-tech areas (Tariq et al., 2020).
Fluorescent Building Blocks
- The reaction of indole derivatives with acrylic acid leads to the creation of novel fluorescent building blocks. These compounds have applications in fields requiring specific optical properties, as studied through UV-vis and fluorescence spectroscopy (Steponavičiūtė et al., 2014).
Oligomerization Studies
- Indole derivatives undergo oligomerization in certain conditions, leading to the formation of compounds with potential biological significance. Understanding these processes can lead to insights into their role in natural systems and potential applications (Grose & Bjeldanes, 1992).
Crystal Structure Analysis
- The crystal structure of various indole derivatives is studied for applications in material science and pharmaceuticals. This involves analyzing the molecular arrangement and intermolecular interactions to understand their properties and potential uses (Vázquez-Vuelvas et al., 2011).
Enzymatic and Catalytic Processes
- The role of enzymes and catalysts in transforming indole derivatives has been studied, highlighting the potential for developing new chemical processes and products. This includesbioconversion and the synthesis of complex molecules through catalytic reactions (Ganachaud et al., 2008).
Multipurpose Screening Compounds
- Indoles serve as crucial structures in medicinal chemistry, forming the basis for designing compounds that interfere with specific enzymes like sirtuins. The synthesis of such compounds provides potential pathways for drug discovery and development (Vojacek et al., 2019).
Photophysical Properties and Charge Transfer
- The study of 1,1,2-trimethyl-1H-benzo[e]indole derivatives includes an examination of their photophysical properties, intramolecular charge transfer, and solvatochromism. Such research is crucial for the development of materials with specific optical and electronic properties (Khopkar et al., 2019).
Catalytic Hydrogenation
- Research into the catalytic hydrogenation of indole derivatives has implications for chemical synthesis and the production of various industrial compounds (Malamidou-Xenikaki & Coutouli-argyropoulou, 1990).
DFT and Spectroscopic Analysis
- Detailed structural analysis through methods like DFT, FTIR, and NMR provides insights into the stability and properties of indole derivatives, essential for their application in various fields (Vázquez-Vuelvas et al., 2011).
Solid-phase Synthesis
- The solid-phase synthesis of 2,3,5-trisubstituted indoles highlights the development of efficient and scalable methods for producing complex indole derivatives, essential for pharmaceutical research (Wu et al., 2001).
Asymmetric Synthesis and Tryptamine Precursors
- The synthesis of optically pure indole derivatives is crucial for creating precursors to tryptamines, compounds with significant pharmaceutical potential (Chen et al., 2013).
Formylation Studies
- Understanding the formylation of indole derivatives is key to developing new chemical reactions and potential pharmaceutical applications (Helliwell et al., 2006).
Acid Reaction Products and Enzyme Induction
- Research into the acid reaction products of indole-3-carbinol provides insights into its enzymatic activities and potential biological effects, relevant to cancer research and drug development (de Kruif et al., 1991).
Aminomethylation and Aromatic Compounds
- The aminomethylation of indoles and other aromatic compounds, catalyzed by metal triflates, is an important process in the synthesis of primary amines and related compounds, with applications in pharmaceuticals and organic synthesis (Sakai et al., 2003).
Hirshfeld Surface Analysis and DFT Calculations
- The synthesis and structural elucidation of indole derivatives, including Hirshfeld surface analysis and DFT calculations, provide valuable information for their application in medicinal chemistry and material science (Geetha et al., 2019).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile, especially if it is used in pharmaceuticals or other applications.
- Handling Precautions : Proper handling, storage, and disposal guidelines are essential.
Future Directions
Research on 2,3,5-Trimethyl-1H-indole should focus on:
- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.
- Synthetic Methods : Develop efficient and scalable synthetic routes.
- Structure-Activity Relationships : Understand how subtle modifications affect its properties.
properties
IUPAC Name |
2,3,5-trimethyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-7-4-5-11-10(6-7)8(2)9(3)12-11/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFNMMIHFZBKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175561 | |
Record name | 2,3,5-Trimethylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60175561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trimethyl-1H-indole | |
CAS RN |
21296-92-4 | |
Record name | 2,3,5-Trimethyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21296-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5-Trimethylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021296924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5-Trimethylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60175561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-TRIMETHYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0TZ55R5R5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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